molecular formula C10H7BrMg B13395980 magnesium;1H-naphthalen-1-ide;bromide

magnesium;1H-naphthalen-1-ide;bromide

Cat. No.: B13395980
M. Wt: 231.37 g/mol
InChI Key: VCBWOINKHDKRAF-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylmagnesium bromide is synthesized through the reaction of 1-bromonaphthalene with magnesium in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C10H7Br+MgC10H7MgBr\text{C}_{10}\text{H}_{7}\text{Br} + \text{Mg} \rightarrow \text{C}_{10}\text{H}_{7}\text{MgBr} C10​H7​Br+Mg→C10​H7​MgBr

The reaction is exothermic and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of 1-naphthylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Naphthylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-naphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar Grignard reagent with a phenyl group instead of a naphthyl group.

    Methylmagnesium Bromide: Another Grignard reagent with a methyl group.

Uniqueness

1-Naphthylmagnesium bromide is unique due to its naphthyl group, which provides additional aromatic stability and reactivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of polycyclic aromatic compounds .

Properties

IUPAC Name

magnesium;1H-naphthalen-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBWOINKHDKRAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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